瓦达司他
概述
描述
瓦达司他是一种口服活性脯氨酰羟化酶抑制剂,由Akebia Therapeutics, Inc. 开发 用于治疗慢性肾脏病相关的贫血 。 该化合物通过稳定缺氧诱导因子发挥作用,进而刺激促红细胞生成素的产生,促红细胞生成素是一种促进红细胞生成的激素 .
科学研究应用
瓦达司他在科学研究中具有广泛的应用,包括:
化学: 用作研究脯氨酰羟化酶抑制的模型化合物。
生物学: 研究其在稳定缺氧诱导因子和促进红细胞生成中的作用。
医学: 用于治疗慢性肾脏病相关的贫血.
工业: 在开发靶向缺氧诱导因子的新治疗剂方面具有潜在应用。
作用机制
瓦达司他抑制所有三种人脯氨酰羟化酶同工酶(PHD1、PHD2 和 PHD3)的酶活性,抑制常数值相似,均为低纳摩尔水平 。 这种抑制稳定了缺氧诱导因子,从而激活了增加促红细胞生成素合成的靶基因,导致新红细胞的产生 。 该抑制与内源性辅因子 2-酮戊二酸竞争,并且对游离铁浓度不敏感 .
类似化合物:
达普司他: 另一种缺氧诱导因子脯氨酰羟化酶抑制剂,用于治疗慢性肾脏病的贫血.
罗沙司他: 作用机制相似,但对细胞可能具有不同的影响.
依那司他: 该类别中的另一种化合物,具有类似的治疗应用.
独特性: 瓦达司他在其特异性抑制谱和其稳定缺氧诱导因子的能力方面是独一无二的,而没有检测到血管内皮生长因子的刺激 。 这使其成为具有良好安全性和有效性特征的有前景的治疗剂 .
生化分析
Biochemical Properties
Vadadustat inhibits the enzyme activity of all three human prolyl-hydroxylase domain (PHD) isozymes, PHD1, PHD2, and PHD3 . These agents inhibit prolyl-hydroxylase domain oxygen sensors, mimicking hypoxic conditions and activating hypoxia-inducible factors . These transcription factors serve a multitude of roles, including the stimulation of erythropoiesis .
Cellular Effects
Vadadustat influences cell function by increasing the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This is particularly beneficial in conditions such as chronic kidney disease, where the kidney’s ability to produce EPO in response to anemic conditions is impaired .
Molecular Mechanism
Vadadustat exerts its effects at the molecular level by inhibiting prolyl-hydroxylase domain oxygen sensors . This inhibition mimics hypoxic conditions, leading to the activation of hypoxia-inducible factors . These transcription factors then stimulate erythropoiesis .
Temporal Effects in Laboratory Settings
In phase 2 trials, vadadustat was shown to increase and maintain hemoglobin concentrations with minimal excursions in patients with non-dialysis-dependent (NDD)- and dialysis-dependent (DD)-CKD .
Dosage Effects in Animal Models
In animal models, a single oral dose of vadadustat potently increases circulating levels of EPO, and daily oral dosing for 14 days increases RBC indices in healthy rats and in the 5/6 nephrectomy model of CKD .
Metabolic Pathways
The major metabolite of vadadustat is vadadustat-O-glucuronide, which has 15% of the AUC of plasma radioactivity, and it is catalyzed by multiple UGT enzymes, including UGT1A1, UGT1A7, UGT1A8 and UGT1A9 .
Transport and Distribution
Approximately 16% of the vadadustat dose is removed by dialysis , indicating that it is distributed within the body and can be removed via this process.
准备方法
合成路线和反应条件: 瓦达司他可以通过3-氯-5-(3-氯苯基)-2-氰基吡啶合成。该过程涉及水解反应,然后是缩合反应以获得中间体。 该中间体进一步反应生成瓦达司他 。 另一种方法涉及交叉偶联、芳香取代、腈水解、酰胺化和酯醚脱保护,生成纯度超过99.5%的产品 .
工业生产方法: 瓦达司他的工业生产涉及优化合成过程,以确保高产率和纯度。 该工艺稳健且可扩展,在公斤级实验室环境中得到证明 .
化学反应分析
反应类型: 瓦达司他经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢或去除氧气。
取代: 涉及用另一个原子或原子基团替换一个原子或原子基团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括氢化锂铝和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会生成羟基化衍生物,而还原可能会生成脱氧化合物。
相似化合物的比较
Daprodustat: Another hypoxia-inducible factor prolyl hydroxylase inhibitor used for the treatment of anemia in chronic kidney disease.
Roxadustat: Similar mechanism of action but may have different effects on cells.
Enarodustat: Another compound in the same class with similar therapeutic applications.
Uniqueness: Vadadustat is unique in its specific inhibition profile and its ability to stabilize hypoxia-inducible factors without detectable stimulation of vascular endothelial growth factor . This makes it a promising therapeutic agent with a favorable safety and efficacy profile .
属性
IUPAC Name |
2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRXMPYUTJLTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179936 | |
Record name | Vadadustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hypoxia-inducible factors (HIFs) are transcription factors responsible for cellular survival under hypoxic conditions. They regulate a number of processes including angiogenesis, cell growth and differentiation, various metabolic processes, and erythropoiesis. Under normoxic conditions, HIF is degraded via hydroxylation by prolyl-hydroxylase domain (PHD) dioxygenases. Vadadustat is an inhibitor of HIF-PHDs that facilitates increased HIF activity in the absence of hypoxic conditions. In patients with anemia of chronic kidney disease, in whom normal erythropoiesis is dysfunctional, this stimulates the production of erythropoietin and subsequent correction of anemia. | |
Record name | Vadadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1000025-07-9 | |
Record name | N-[[5-(3-Chlorophenyl)-3-hydroxy-2-pyridinyl]carbonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000025-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vadadustat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000025079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vadadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vadadustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VADADUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60W9520VV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Vadadustat exert its therapeutic effect in treating anemia?
A1: Vadadustat inhibits the activity of HIF-PH enzymes, which are responsible for tagging HIF proteins for degradation under normal oxygen conditions [, , , , ]. This inhibition leads to the stabilization and activation of HIF, particularly HIF-1α and HIF-2α, mimicking a hypoxic response within the body.
Q2: What are the downstream consequences of HIF stabilization by Vadadustat?
A2: HIF activation triggers a cascade of events that ultimately stimulate erythropoiesis [, ]. These include:
- Increased Erythropoietin Production: HIF directly upregulates the expression of erythropoietin, a key hormone stimulating red blood cell production [, , , , , ].
- Enhanced Iron Availability: HIF suppresses hepcidin, a hormone that inhibits iron absorption and release, thereby improving iron availability for erythropoiesis [, , ].
- Increased Reticulocyte Production: Vadadustat treatment has been shown to increase the number of reticulocytes (immature red blood cells) in circulation, indicating enhanced red blood cell production [].
Q3: How is Vadadustat administered, and what is its typical pharmacokinetic profile?
A3: Vadadustat is designed for oral administration [, , , , , , , , ]. Studies in various species, including humans, have shown that it is readily absorbed after oral administration and has a relatively short half-life [, , ].
Q4: Does Vadadustat accumulate in the body with repeated dosing?
A4: Preclinical studies in multiple species indicate that Vadadustat does not accumulate upon repeated dosing, even at doses exceeding the therapeutic range [].
Q5: What preclinical models have been used to evaluate the efficacy of Vadadustat?
A6: Preclinical studies have demonstrated the efficacy of Vadadustat in correcting anemia in various animal models of CKD, including the 5/6 nephrectomy model in rats [].
Q6: What clinical trials have been conducted with Vadadustat, and what were the key findings?
A7: Vadadustat has been extensively studied in four Phase 3 clinical trials (INNO2VATE and PRO2TECT) involving patients with both dialysis-dependent and non-dialysis-dependent CKD [, , , , , , , ]. These trials compared Vadadustat to darbepoetin alfa, an erythropoiesis-stimulating agent (ESA). Key findings include:
- Non-inferiority in Hemoglobin Response: In both dialysis-dependent and non-dialysis-dependent CKD patients, Vadadustat demonstrated non-inferiority to darbepoetin alfa in achieving and maintaining target hemoglobin levels [, , , , ].
- Improved Iron Utilization: Compared to darbepoetin alfa, Vadadustat treatment was associated with increased serum transferrin, decreased hepcidin and ferritin levels, and favorable changes in erythrocyte indices, suggesting improved iron utilization for erythropoiesis [, ].
Q7: What is the safety profile of Vadadustat based on preclinical and clinical studies?
A8: Preclinical studies in rodents did not identify a carcinogenic effect attributable to Vadadustat []. In clinical trials, the overall adverse event profile of Vadadustat was similar to that of darbepoetin alfa [].
Q8: Are there any ongoing research efforts to further characterize the effects of Vadadustat?
A9: Current research is focusing on developing exposure-response models to predict individual patient responses to Vadadustat and inform optimal dosing strategies based on patient characteristics [].
Q9: Does Vadadustat have any potential applications beyond the treatment of CKD-associated anemia?
A10: While approved for CKD-associated anemia, research suggests potential applications of Vadadustat in other conditions, including improving the immunomodulatory properties of mesenchymal stem cells for therapeutic purposes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。